molecular formula C15H21FN2O4S B5172891 N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide

Katalognummer B5172891
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: FMQWPLVRBUBFSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 can help to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting RAF kinase, it can also inhibit the activity of several other kinases, including VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also some limitations to using N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in lab experiments. It is a potent inhibitor of several kinases, which can make it difficult to interpret the results of experiments. Additionally, it has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006. One area of interest is in developing combination therapies that can enhance its antitumor activity. Another area of interest is in identifying biomarkers that can predict response to N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006, which could help to personalize treatment for cancer patients. Additionally, there is ongoing research into the use of N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 in other disease states, such as cardiovascular disease and diabetes.

Synthesemethoden

The synthesis of N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 involves several steps, starting with the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-2-fluoro-5-nitrobenzamide. This compound is then reacted with thionyl chloride and morpholine to produce N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide, the final product.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase, which plays a key role in the development and progression of many types of cancer. In preclinical studies, N-(tert-butyl)-2-fluoro-5-(4-morpholinylsulfonyl)benzamide 43-9006 has demonstrated antitumor activity against a wide range of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Eigenschaften

IUPAC Name

N-tert-butyl-2-fluoro-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-15(2,3)17-14(19)12-10-11(4-5-13(12)16)23(20,21)18-6-8-22-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWPLVRBUBFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.